9-Phosphabicyclo[3.3.1]nonane
Overview
Description
9-Phosphabicyclo[3.3.1]nonane is a phosphorus-containing bicyclic compound with the molecular formula C8H15P. It is a member of the phosphabicyclo family, characterized by a bicyclic structure with a phosphorus atom incorporated into the ring system. This compound is of significant interest in organic and inorganic chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phosphabicyclo[3.3.1]nonane typically involves the catalytic hydrophosphination of unactivated substrates such as cyclooctadiene. This process requires handling of phosphine (PH3) under pressure at high temperatures and is often radical-mediated . The reaction conditions are crucial for achieving high yields and selectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrophosphination reactions using optimized catalysts and reaction conditions to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 9-Phosphabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like amines, alcohols, and thiols are employed under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Various reduced phosphorus compounds.
Substitution: Phosphorus-substituted organic compounds.
Scientific Research Applications
9-Phosphabicyclo[3.3.1]nonane has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It serves as an efficient and economical reagent for various industrial chemical processes.
Mechanism of Action
The mechanism of action of 9-Phosphabicyclo[3.3.1]nonane involves its ability to participate in various chemical reactions due to the presence of the reactive phosphorus atom. The compound can form intermediates that facilitate the formation of new chemical bonds, making it a valuable catalyst in organic synthesis .
Comparison with Similar Compounds
9-Borabicyclo[3.3.1]nonane: A boron-containing analog used in hydroboration reactions.
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane: A derivative with additional methyl groups.
Uniqueness: 9-Phosphabicyclo[3.3.1]nonane is unique due to its phosphorus atom, which imparts distinct reactivity and chemical properties compared to its boron analogs. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
9-phosphabicyclo[3.3.1]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15P/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCMAJXWIAFFED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15P | |
Record name | 9-PHOSPHABICYCLONONANES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4229 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065673 | |
Record name | 9-Phosphabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
9-phosphabicyclononanes appears as a colorless to light-colored solid. Insoluble in water and denser than water. Contact may cause burns to skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. May ignite upon exposure to air. Used to make other chemicals., Liquid | |
Record name | 9-PHOSPHABICYCLONONANES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4229 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 9-Phosphabicyclo[3.3.1]nonane | |
Source | EPA Chemicals under the TSCA | |
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CAS No. |
none, 13887-02-0 | |
Record name | 9-PHOSPHABICYCLONONANES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4229 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 9-Phosphabicyclo[3.3.1]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13887-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Phosphabicyclo(3.3.1)nonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013887020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Phosphabicyclo[3.3.1]nonane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Phosphabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-phosphabicyclo[3.3.1]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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